molecular formula C13H16O2 B1618659 3-Phenylpropyl methacrylate CAS No. 3683-14-5

3-Phenylpropyl methacrylate

Numéro de catalogue: B1618659
Numéro CAS: 3683-14-5
Poids moléculaire: 204.26 g/mol
Clé InChI: RXXZODOCQIRRQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Phenylpropyl methacrylate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Nanoparticles

PPMA is frequently utilized in the synthesis of nanoparticles through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method allows for the formation of nanoparticles with controlled size and morphology.

RAFT Dispersion Polymerization

In a study by Fielding et al., PPMA was polymerized using poly[2-(dimethylamino)ethyl methacrylate] as a macro-chain transfer agent (macro-CTA) in ethanol at elevated temperatures. The resulting nanoparticles exhibited diverse morphologies, including spherical and worm-like aggregates, which could be manipulated by adjusting the temperature during synthesis. This thermoreversible behavior is significant for applications requiring responsive materials .

Block Copolymer Formation

PPMA can also be copolymerized with other methacrylates to form block copolymers. For instance, poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles were synthesized in n-octane, showcasing a range of morphologies from spheres to vesicles. The morphology was influenced by the degree of polymerization and the concentration of the components, indicating that PPMA can be tailored for specific applications based on its structural characteristics .

Drug Delivery Systems

The unique properties of PPMA make it a promising candidate for drug delivery systems. The ability to form nanoparticles allows for encapsulation of therapeutic agents, which can enhance bioavailability and targeted delivery.

Encapsulation Efficiency

Research indicates that nanoparticles formed from PPMA can effectively encapsulate hydrophobic drugs, improving their solubility in aqueous environments. This is particularly useful in pharmaceutical applications where solubility is a critical factor for drug efficacy .

Controlled Release Mechanisms

The thermoresponsive nature of PPMA-based nanoparticles can be exploited for controlled release applications. By adjusting environmental conditions such as temperature or pH, the release rate of encapsulated drugs can be finely tuned, providing a mechanism for sustained release therapies .

Industrial Applications

Beyond biomedical uses, PPMA has potential applications in various industrial sectors.

Coatings and Adhesives

PPMA-based polymers exhibit excellent adhesion properties and durability, making them suitable for coatings and adhesives. The versatility in formulation allows for customization based on specific performance requirements, such as resistance to solvents or mechanical stress .

Composite Materials

The incorporation of PPMA into composite materials enhances mechanical properties and thermal stability. This is beneficial in industries such as automotive and aerospace where material performance is critical .

Study on Morphological Transitions

A notable study demonstrated the morphological transitions of PPMA-based nanoparticles under varying conditions. The research highlighted how increasing temperature could induce a transition from worm-like structures to spherical nanoparticles, which could be advantageous for applications requiring dynamic material properties .

Drug Delivery Research

In another investigation focusing on drug delivery systems, PPMA was used to create nanoparticles that successfully encapsulated anticancer drugs, demonstrating improved therapeutic efficacy compared to free drugs due to enhanced solubility and targeted delivery capabilities .

Analyse Des Réactions Chimiques

General Reaction Scheme:

PSMA (or PDMAEMA)+PPMAAIBN, 70CPSMA-b-PPPMA (or PDMAEMA-b-PPPMA)\text{PSMA (or PDMAEMA)} + \text{PPMA} \xrightarrow{\text{AIBN, }70^\circ\text{C}} \text{PSMA-}b\text{-PPPMA (or PDMAEMA-}b\text{-PPPMA)}

Key Components :

  • Macro-CTAs : Poly(stearyl methacrylate) (PSMA), poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), or poly(oligoethylene glycol methacrylate) (POEGMA).

  • Initiator : Azobisisobutyronitrile (AIBN).

  • Solvents : n-Tetradecane, ethanol, methanol.

  • Temperature : 70–90°C.

Molecular Weight Control

PPMA polymerizations exhibit narrow molecular weight distributions (ĐM1.24Đ_M \leq 1.24) and high conversions (90%\geq 90\%) .

Table 1 : Representative RAFTDP Results with PDMAEMA Macro-CTAs in Ethanol

PDMAEMA-bb-PPPMA BlockConversion (%)Mn,NMRM_{n,\text{NMR}}Morphology (20 wt%)
PDMAEMA20_{20}-bb-PPPMA78_{78}9518,900Spheres
PDMAEMA35_{35}-bb-PPPMA80_{80}9519,600Spheres + Worms
PDMAEMA35_{35}-bb-PPPMA83_{83}9821,500Worms

Morphological Control

PPMA-based block copolymers self-assemble into spherical micelles, worm-like aggregates, or vesicles depending on:

  • Solids Content : Increasing total solids (10–40 wt%) promotes higher-order morphologies .

  • Core-Forming Block Length : Longer PPPMA blocks favor worms/vesicles over spheres .

  • Solvent Polarity : Nonpolar solvents (e.g., n-tetradecane) stabilize softer cores, enabling thermoresponsive behavior .

Thermoreversible Behavior

PPMA-rich block copolymers exhibit temperature-dependent morphology transitions due to the low glass transition temperature (TgT_g) of the PPPMA core (Tg15CT_g \approx -15^\circ\text{C}) .

Observed Phenomena :

  • Worm-to-Sphere Transition : Heating above 40°C dissolves the PPPMA core, converting worms to spheres.

  • Macroscopic Gelation : Worm aggregates form physical gels at 20°C, which liquefy upon heating .

Table 2 : Thermoreversible Properties of PDMAEMA-bb-PPPMA in Ethanol

Temperature (°C)MorphologyMacroscopic State
20WormsGel
60SpheresSol

Polymorphic Nanoparticles

PPMA’s phenylpropyl side chains enhance core hydrophobicity, enabling the synthesis of:

  • Spheres (10–50 nm diameter),

  • Worms (100–200 nm length),

  • Vesicles (200–500 nm diameter) .

Functionalization Potential

  • Post-Polymerization Modification : PDMAEMA coronal chains can be quaternized or zwitterionized for stimuli-responsive applications .

  • Drug Delivery : PPMA-based vesicles show promise for encapsulation and controlled release .

Reaction Limitations and Challenges

  • Termination Byproducts : Radical coupling at high conversions introduces trace high-MwM_w species, though these do not affect morphology .

  • Solvent Dependency : Morphology transitions are less pronounced in nonpolar solvents due to weaker core solvation .

Propriétés

Numéro CAS

3683-14-5

Formule moléculaire

C13H16O2

Poids moléculaire

204.26 g/mol

Nom IUPAC

3-phenylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,1,6,9-10H2,2H3

Clé InChI

RXXZODOCQIRRQA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCC1=CC=CC=C1

SMILES canonique

CC(=C)C(=O)OCCCC1=CC=CC=C1

Key on ui other cas no.

3683-14-5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.